molecular formula C15H16ClN3 B096907 4/'-Chloro-3/'-methyl-4-dimethylaminoazobenzene CAS No. 17010-59-2

4/'-Chloro-3/'-methyl-4-dimethylaminoazobenzene

Cat. No.: B096907
CAS No.: 17010-59-2
M. Wt: 273.76 g/mol
InChI Key: XWOYTDRGTBUBEI-UHFFFAOYSA-N
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Description

4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is an organic compound belonging to the class of azo dyes. It is characterized by the presence of a chloro group, a methyl group, and a dimethylamino group attached to an azobenzene structure. This compound is known for its vibrant color and is used in various applications, including scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene typically involves the diazotization of 4-chloro-3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

Industrial production of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3’-methyl-4-dimethylaminoazobenzene has several applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of colored materials, including textiles and plastics.

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-methyl-4-dimethylaminoazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The pathways involved include electron transfer and nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Dimethylaminoazobenzene
  • 4’-Chloro-4-dimethylaminoazobenzene
  • 3’-Chloro-4-dimethylaminoazobenzene

Uniqueness

4’-Chloro-3’-methyl-4-dimethylaminoazobenzene is unique due to the specific positioning of its chloro and methyl groups, which influence its chemical reactivity and applications. Compared to other similar compounds, it exhibits distinct properties in terms of color intensity and stability, making it valuable in specific industrial and research applications.

Properties

CAS No.

17010-59-2

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3

InChI Key

XWOYTDRGTBUBEI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Synonyms

4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine

Origin of Product

United States

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